2-(Thiomorpholine-4-sulfonyl)ethan-1-amine
Overview
Description
2-(Thiomorpholine-4-sulfonyl)ethan-1-amine is a chemical compound with the molecular formula C7H14N2O2S2. It is a derivative of thiomorpholine, a sulfur-containing heterocyclic compound, and features an amine group attached to an ethyl chain, which is further connected to a sulfonyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiomorpholine-4-sulfonyl)ethan-1-amine typically involves the following steps:
Thiomorpholine Synthesis: Thiomorpholine can be synthesized by reacting morpholine with thiophosgene in the presence of a base.
Sulfonylation: The thiomorpholine is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.
Amination: Finally, the sulfonyl group is reacted with ethylene diamine to introduce the amine group, resulting in this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(Thiomorpholine-4-sulfonyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro compounds or amides.
Reduction: The sulfonyl group can be reduced to form sulfides or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitro compounds, amides, and nitrites.
Reduction: Sulfides, thiols, and amines.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Thiomorpholine-4-sulfonyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
2-(Thiomorpholine-4-sulfonyl)ethan-1-amine is similar to other thiomorpholine derivatives, such as 4-(2-methyl-thiomorpholine-4-sulfonyl)-phenylamine. it is unique in its structure and reactivity due to the presence of the amine group on the ethyl chain. This structural difference can lead to variations in its chemical properties and applications.
Comparison with Similar Compounds
4-(2-Methyl-thiomorpholine-4-sulfonyl)-phenylamine
3-Formylphenylboronic acid
Phenylboronic acid derivatives
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Properties
IUPAC Name |
2-thiomorpholin-4-ylsulfonylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S2/c7-1-6-12(9,10)8-2-4-11-5-3-8/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFWGJBTDZZGRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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